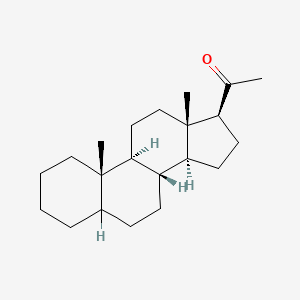

Pregnan-20-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pregnan-20-one, also known as this compound, is a useful research compound. Its molecular formula is C21H34O and its molecular weight is 302.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

Pregnan-20-one is recognized for its role as a neurosteroid that modulates GABAergic neurotransmission. Its sedative and anxiolytic properties are attributed to its interaction with GABA_A receptors, enhancing inhibitory neurotransmission within the central nervous system.

Key Findings:

- GABA_A Receptor Modulation : this compound acts as a positive allosteric modulator of GABA_A receptors, which contributes to its sedative effects. Studies indicate that it can enhance the effects of GABA, leading to anxiolytic outcomes in both animal models and potentially in clinical settings .

- Neuroprotective Effects : It has been demonstrated to protect against excitotoxicity in neuronal cultures, suggesting potential therapeutic applications for neurodegenerative conditions .

Anti-inflammatory Properties

Recent research highlights the anti-inflammatory effects of this compound, particularly in the context of neuroinflammation.

Research Insights:

- Cytokine Regulation : this compound enhances the production of interleukin-10 (IL-10), an anti-inflammatory cytokine, in male alcohol-preferring rats. This effect was not observed in females, indicating sex-specific responses .

- Fractalkine Pathway Modulation : The compound has been shown to elevate CX3CL1 levels in female rats, affecting microglial and astrocytic activity, which could have implications for treating neuroinflammatory disorders .

Hormonal and Reproductive Health

This compound plays a crucial role in reproductive physiology due to its synthesis from progesterone.

Applications in Reproductive Health:

- Menstrual Cycle Regulation : Variations in levels of this compound correlate with different phases of the menstrual cycle, influencing mood and behavior .

- Pregnancy : Increased levels during pregnancy suggest a protective role for both the mother and fetus, potentially influencing fetal brain development .

Research Methodologies

The methodologies employed in studying this compound include:

- Radioimmunoassay (RIA) : For quantifying levels of this compound in biological samples.

- Mass Spectrometry : Used for precise identification and quantification of neurosteroids .

Case Studies

Several case studies provide insights into the practical applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuroprotection | Demonstrated efficacy in reducing neuronal damage following excitotoxic events. |

| Study 2 | Anxiety Disorders | Showed significant anxiolytic effects in rodent models, supporting potential use in treating anxiety disorders. |

| Study 3 | Inflammation | Highlighted its role in modulating inflammatory responses via IL-10 enhancement. |

Análisis De Reacciones Químicas

Reduction of the C20 Ketone

The ketone group at C20 is a primary site for reduction. This reaction typically produces pregnan-20-ol, a secondary alcohol.

Mechanism : The reduction proceeds via nucleophilic attack on the carbonyl carbon, with stereochemistry influenced by the reagent and steric environment.

Microbial Hydroxylation

This compound undergoes stereospecific hydroxylation at positions such as C15β or C17α when exposed to microbial enzymes.

| Microbial Strain | Hydroxylation Position | Product | References |

|---|---|---|---|

| Penicillium citrinum | C15β | 15β-hydroxythis compound | |

| Brevibacterium sterolicum | C17α | 17α-hydroxythis compound |

Applications : These reactions are critical in synthesizing neuroactive steroids and metabolites observed in congenital adrenal hyperplasia (CAH) cases .

Isomerization at C5

The configuration at C5 (5α vs. 5β) influences biological activity and can be modulated via acid/base catalysis.

| Conditions | Isomerization Pathway | Product | References |

|---|---|---|---|

| Acidic (e.g., H₂SO₄) | 5β → 5α | 5α-pregnan-20-one | |

| Basic (e.g., NaOH) | 5α → 5β | 5β-pregnan-20-one |

Structural Impact : 5α isomers exhibit enhanced stability due to reduced steric strain in the A/B ring junction .

Oxidative Transformations

While the C20 ketone is resistant to further oxidation, other positions in the steroid backbone may undergo oxidation.

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| C3 Oxidation | CrO₃ in acidic medium | 3-ketothis compound | |

| Side-chain dehydrogenation | DDQ (dichlorodicyanoquinone) | Δ¹⁶-pregnan-20-one |

Notes : Oxidation at C3 is observed in progesterone biosynthesis pathways .

Comparative Reactivity Table

The table below summarizes key reactions and their outcomes:

Propiedades

Número CAS |

32695-80-0 |

|---|---|

Fórmula molecular |

C21H34O |

Peso molecular |

302.5 g/mol |

Nombre IUPAC |

1-[(8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H34O/c1-14(22)17-9-10-18-16-8-7-15-6-4-5-12-20(15,2)19(16)11-13-21(17,18)3/h15-19H,4-13H2,1-3H3/t15?,16-,17+,18-,19-,20-,21+/m0/s1 |

Clave InChI |

RSRDWHPVTMQUGZ-OZIWPBGVSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

SMILES isomérico |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C |

SMILES canónico |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Sinónimos |

pregnan-20-one pregnane-20-one pregnane-20-one, (5alpha)-isomer pregnane-20-one, (5beta)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.